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Compound of Interest

Compound Name: Methyl 1H-pyrazole-4-carboxylate

Cat. No.: B156598

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Uberblick tiber die
aufkommende Klasse der Pyrazol-Carboxamide als potente Inhibitoren von Carboanhydrase
(CA)-Isozymen. Carboanhydrasen sind eine Familie von Metalloenzymen, die die reversible
Hydratisierung von Kohlendioxid zu Bicarbonat und einem Proton katalysieren.[1][2] Diese
Enzyme sind an verschiedenen physiologischen und pathologischen Prozessen beteiligt, was
sie zu attraktiven Zielstrukturen fur die Arzneimittelentwicklung bei Erkrankungen wie Glaukom,
Epilepsie und Krebs macht.[1][3] Pyrazol-Carboxamid-Derivate haben eine signifikante
Hemmwirkung gegen verschiedene CA-lIsozyme gezeigt, insbesondere gegen die Isozyme
hCA I, hCA ll, hCA IX und hCA XIl, die fur den Menschen von Bedeutung sind.[4][5][6]

Quantitative Datenzusammenfassung

Die Hemmaktivitat von Pyrazol-Carboxamid-Derivaten gegen humane Carboanhydrase (hCA)-
Isozyme wird typischerweise als Hemmkonstante (Ki) oder als Konzentration, die eine 50%ige
Hemmung bewirkt (IC50), angegeben. Die folgende Tabelle fasst die quantitativen Daten aus
ausgewahlten Studien zusammen und zeigt die Wirksamkeit und Selektivitat verschiedener
Pyrazol-Carboxamid-Reihen.
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Verbindungskl ] ] IC50-Werte Referenz-
Ziel-lsozym Ki-Werte (nM) .
asse (nM) Verbindung
Pyrazol-
Carboxamid- Acetazolamid
) hCAI 10.69 - 70.87
Derivate (SA1- (AZA)
12)
hCAIl 20.01 - 56.63
Pyrazol-
Carboxamide mit Acetazolamid
] hCAI 63 - 3368
Sulfonamid- (AZA)
Anteil (6a-i)
hCA Il 7 -4235

Benzolsulfonami
de mit Pyrazol- hCAI 727.2 - 2195.8

Acetazolamid

. (AZA)
Carboxamiden
hCA Il 3.3-866.7
hCA IX 6.1 - 568.8
hCA XIlI 61.3 - 432.8
Pyrazol-
Carbonsaureami )
. Acetazolamid

de von 5-Amino- hCAI 27.8-87.3

. (AZA)
1,3,4-thiadiazol-
2-sulfonamid
hCAIl 24.4 -54.8

Experimentelle Protokolle
Synthese von Pyrazol-Carboxamid-Derivaten

Die Synthese von Pyrazol-Carboxamiden umfasst typischerweise eine mehrstufige Reaktion.
Ein allgemeines Schema beinhaltet die Reaktion eines Pyrazol-Carbonsaurechlorids mit einem
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entsprechenden Amin. Die Ausgangsmaterialien, Pyrazol-Carbonsauren, konnen durch
verschiedene heterocyclische Synthesemethoden erhalten werden.[4]

Beispielprotokoll zur Synthese von Pyrazol-Carboxamiden mit Sulfonamid-Anteil:

¢ Synthese der Pyrazol-3-carbonséaure: Die Reaktion von Furandionen mit den
entsprechenden Hydrazinen fiihrt zur Bildung von Pyrazol-3-carbonsauren.[4]

o Aktivierung der Carbonséure: Die Pyrazol-3-carbonsdure wird mit einem Chlorierungsmittel
wie Thionylchlorid (SOCI2) behandelt, um das entsprechende S&aurechlorid zu bilden.

o Amidierungsreaktion: Das Pyrazol-3-carbonylchlorid wird dann in Gegenwart einer Base mit
einem primaren oder sekundaren Sulfonamid umgesetzt, um das gewunschte Pyrazol-
Carboxamid-Derivat zu erhalten.[4]

e Aufreinigung: Das Rohprodukt wird durch Umkristallisation oder Saulenchromatographie
aufgereinigt.

o Charakterisierung: Die Struktur der synthetisierten Verbindungen wird mittels FT-IR-, 1H-
NMR-, 13C-NMR- und HRMS-Spektroskopie bestatigt.[4]

In-vitro-Hemmtest der Carboanhydrase

Die hemmende Wirkung von Pyrazol-Carboxamiden auf CA-Isozyme wird tblicherweise mit
zwei Hauptmethoden untersucht: dem Hydratase-Aktivitatstest und dem Esterase-
Aktivitatstest.[7]

1. Aufreinigung von humanen Carboanhydrase-lsozymen (hCA | und hCA Il):

hCA | und hCA Il werden typischerweise aus menschlichen Erythrozyten durch
Affinitatschromatographie an einer Sepharose-4B-L-Tyrosin-Sulfanilamid-Saule gereinigt.[2][8]

2. Hydratase-Aktivitatstest (CO2-Hydratisierung):
Diese Methode misst die Fahigkeit des Enzyms, die Hydratisierung von CO2 zu katalysieren.[7]

« Die CA-Aktivitat wird bestimmt, indem die pH-Anderung verfolgt wird, die aus der durch das
Enzym katalysierten CO2-Hydratation resultiert.[7]
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e Die Reaktion wird in einem Puffer (z. B. Tris-HCI) bei einer kontrollierten Temperatur
durchgefuhrt.

 Die Zeit, die fiir eine bestimmte pH-Anderung in Gegenwart (tc) und Abwesenheit (t0) des
Enzyms benétigt wird, wird gemessen.

e Die Enzymaktivitat wird unter Verwendung der Gleichung (tO - tc) / tc berechnet.[9]

e Zur Bestimmung der IC50-Werte werden verschiedene Konzentrationen des Inhibitors zur
Reaktionsmischung gegeben.[9]

3. Esterase-Aktivitatstest:

Diese Methode verwendet ein Substrat wie p-Nitrophenylacetat (NPA), dessen Hydrolyse durch
CA spektrophotometrisch verfolgt werden kann.[7][9]

o Die Reaktion wird in einem geeigneten Puffer (z. B. Tris-SO4, pH 7,4) durchgefihrt.[7]

e Die Zunahme der Extinktion bei 348 nm aufgrund der Bildung des p-Nitrophenolat-lons wird
Uber die Zeit gemessen.[7][9]

e Zur Bestimmung der IC50- und Ki-Werte werden verschiedene Konzentrationen des
Inhibitors in die Reaktionsmischung gegeben.[9]
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Abbildung 1: Vereinfachter Signalweg der Carboanhydrase-Hemmung durch Pyrazol-
Carboxamide.

Allgemeiner Arbeitsablauf fiir die Bewertung von CA-
Inhibitoren
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Abbildung 2: Allgemeiner experimenteller Arbeitsablauf fur die Entwicklung und Bewertung von
Pyrazol-Carboxamid-basierten Carboanhydrase-Inhibitoren.
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Abbildung 3: Logische Beziehung, die die Struktur-Aktivitats-Beziehungen (SAR) fir Pyrazol-
Carboxamid-Carboanhydrase-Inhibitoren veranschaulicht.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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